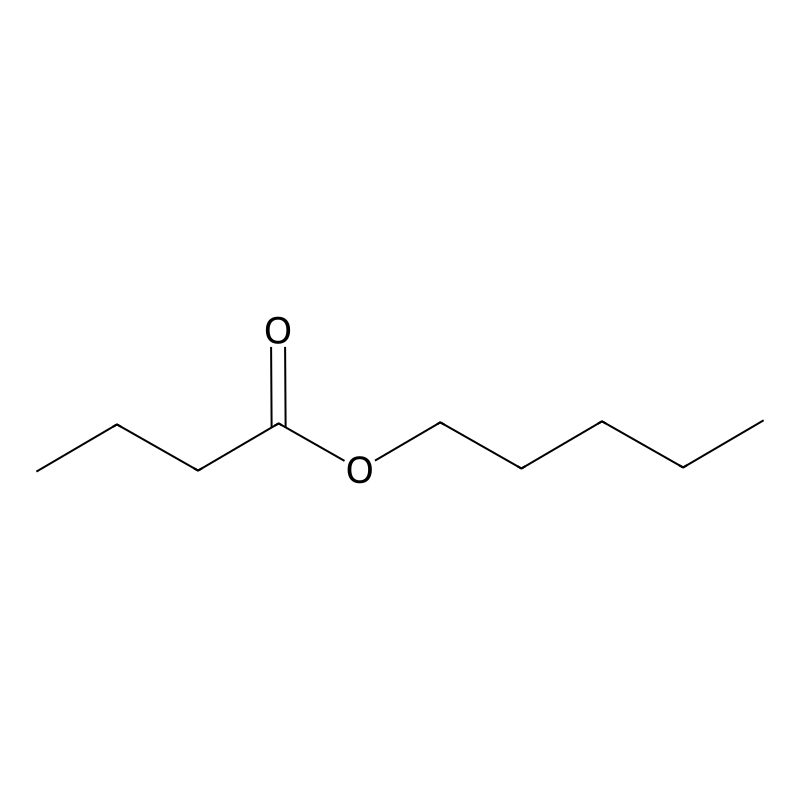Pentyl butyrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
soluble in alcohol, ethe
Synonyms
Canonical SMILES
Food Science and Flavoring:
- Flavoring agent: Pentyl butyrate is recognized as a safe food additive by regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) []. It contributes to the characteristic flavors of various fruits, including apricots, pineapples, and bananas []. Research suggests it can enhance the overall flavor profile and mask unpleasant odors in food products [].
Plant and Microbial Studies:
- Plant-fungus interaction: Studies have explored the role of pentyl butyrate in plant-fungus communication. Research suggests it acts as a volatile signal molecule, attracting beneficial fungi that aid in plant growth and defense against pathogens [].
- Microbial activity: Pentyl butyrate has been shown to exhibit antimicrobial properties against certain bacterial and fungal strains []. However, further research is needed to understand its efficacy and potential applications in this area.
Medical and Pharmaceutical Research:
- Limited research: While research is ongoing, there's currently limited scientific evidence to support the use of pentyl butyrate for any specific medical or pharmaceutical applications. More studies are needed to explore its potential benefits and safety in this context.
Pentyl butyrate, also known as pentyl butanoate or amyl butyrate, is an organic compound classified as an ester. It is formed through the reaction of pentanol with butyric acid, typically in the presence of a catalyst such as sulfuric acid. This compound is a colorless liquid with a characteristic fruity odor reminiscent of pear or apricot, making it appealing for use in flavoring and fragrance applications. Its chemical formula is , and it has a molecular weight of approximately 158.24 g/mol .
Pentyl butyrate exhibits mild toxicity. While its exact toxicity level is not extensively documented, studies suggest it may cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
- Flammability: Flash point of 135 °F (57.2 °C) []. Flammable and may emit acrid fumes when burned [].
- Storage and Handling: Store in a cool, well-ventilated area away from heat sources and open flames. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.
- Hydrolysis: In the presence of water and an acid or base, pentyl butyrate can be hydrolyzed to yield butyric acid and pentanol.
- Transesterification: It can react with alcohols to form different esters.
- Esterification: Pentyl butyrate can be synthesized from pentanol and butyric acid through condensation, releasing water.
These reactions are significant in both synthetic organic chemistry and biochemical processes, particularly in lipid metabolism .
The synthesis of pentyl butyrate can be achieved through several methods:
- Catalytic Synthesis: The reaction between n-butyric acid and n-pentanol using sodium bisulfate as a catalyst has been reported to yield high purity (up to 88.3%) under optimized conditions (molar ratio, temperature, and time) .
- Enzymatic Synthesis: Lipase enzymes can catalyze the reaction between n-butanol and pentanoic acid, providing an environmentally friendly alternative with high yields (up to 96.2%) .
- Conventional Acid-Catalyzed Reaction: The traditional method involves using sulfuric acid as a catalyst under reflux conditions, which is effective yet requires careful handling due to the corrosive nature of the catalyst .
Pentyl butyrate finds diverse applications across several industries:
- Flavoring Agents: Due to its pleasant aroma, it is commonly used in food products and beverages.
- Fragrance Industry: It serves as a component in perfumes and scented products.
- Additives in Tobacco Products: It is utilized as an additive in cigarettes to enhance flavor profiles .
- Biochemical Research: Its role as a fatty acid ester makes it relevant in studies related to lipid metabolism.
Pentyl butyrate shares structural similarities with several other esters. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl butyrate | C₈H₁₈O₂ | Shorter alkyl chain; used in flavoring |
| Butyl butyrate | C₉H₁₈O₂ | Higher boiling point; used in fragrances |
| Hexyl butyrate | C₁₀H₂₂O₂ | Longer alkyl chain; more hydrophobic |
| Amyl acetate | C₇H₁₄O₂ | Different carboxylic acid; used in solvents |
| Propyl butyrate | C₉H₁₈O₂ | Similar structure; differing properties |
Pentyl butyrate's unique combination of a five-carbon alkyl group attached to a four-carbon carboxylic acid distinguishes it from these similar compounds, particularly in terms of its sensory properties and applications in food and fragrance industries .
Physical Description
Liquid
colourless to pale yellow liquid
XLogP3
Boiling Point
Flash Point
Density
0.863-0.866
Melting Point
Mp -73.2 °
-73.2°C
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 1281 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 1280 of 1281 companies with hazard statement code(s):;
H226 (97.03%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 2nd degree








